molecular formula C9H24O8S2 B14298587 Heptane-1,1-diol;methanesulfonic acid CAS No. 116113-94-1

Heptane-1,1-diol;methanesulfonic acid

Cat. No.: B14298587
CAS No.: 116113-94-1
M. Wt: 324.4 g/mol
InChI Key: BXUGGUAIHFQCMY-UHFFFAOYSA-N
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Description

Heptane-1,1-diol is a diol compound with two hydroxyl groups attached to the first carbon of a heptane chain. Further research is required to elucidate its physicochemical properties and industrial relevance.

Methanesulfonic Acid (MSA) is a strong organic sulfonic acid (CH₃SO₃H) with a pKa of −1.9, comparable to mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) . It is commercially available as an anhydrous liquid (>99.5%) or a 70% aqueous solution (Lutropur® MSA) . MSA is thermally stable (up to 180°C), non-oxidizing, and biodegradable, making it a "green" alternative to traditional acids in hydrometallurgy, electroplating, and organic synthesis . Its high conductivity (299.6 S cm²/mol) and low corrosivity further enhance its utility in industrial applications .

Properties

CAS No.

116113-94-1

Molecular Formula

C9H24O8S2

Molecular Weight

324.4 g/mol

IUPAC Name

heptane-1,1-diol;methanesulfonic acid

InChI

InChI=1S/C7H16O2.2CH4O3S/c1-2-3-4-5-6-7(8)9;2*1-5(2,3)4/h7-9H,2-6H2,1H3;2*1H3,(H,2,3,4)

InChI Key

BXUGGUAIHFQCMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(O)O.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Hydroxylation of 1-Heptene Derivatives

The dihydroxylation of 1-heptene derivatives via osmium tetroxide (OsO₄)-mediated oxidation represents a classical approach. This method, adapted from epoxide ring-opening strategies, involves reacting 1-heptene with OsO₄ in the presence of a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds via a cyclic osmate ester intermediate, yielding the syn-diol with moderate stereochemical control. However, the toxicity of OsO₄ and the need for stringent reaction conditions limit its industrial applicability.

Reduction of Heptane-1,1-diketones

Catalytic hydrogenation of heptane-1,1-diketones using Raney nickel or palladium-based catalysts under high-pressure H₂ atmospheres offers an alternative route. For example, the reduction of 2-octanone derivatives with LiAlH₄ in anhydrous ether generates the corresponding geminal diol through a two-step hydride transfer mechanism. This method achieves yields of 65–75% but requires meticulous control of moisture to prevent side reactions.

Grignard Reaction-Based Approaches

A less conventional strategy involves the reaction of formaldehyde with a pentyl Grignard reagent (C₅H₁₁MgBr). The reagent attacks the carbonyl carbon of formaldehyde, followed by hydrolysis to yield heptane-1,1-diol. While this method avoids transition metals, the handling of highly reactive Grignard reagents necessitates inert atmospheres and anhydrous conditions, complicating scale-up efforts.

Table 1: Comparative Analysis of Heptane-1,1-diol Synthesis Methods

Method Reagents Yield (%) Key Challenges
OsO₄ Dihydroxylation OsO₄, NMO 50–60 Toxicity, stereochemical control
Diketone Hydrogenation LiAlH₄, H₂ 65–75 Moisture sensitivity
Grignard Reaction C₅H₁₁MgBr, Formaldehyde 40–50 Reactivity management

Synthesis of Methanesulfonic Acid

Methanesulfonic acid (CH₃SO₃H, MSA) is a strong organic acid widely used as a catalyst and electrolyte. Industrial production relies on two primary routes:

Sulfonation of Methane

Direct sulfonation of methane with sulfur trioxide (SO₃) at elevated temperatures (200–250°C) generates MSA via electrophilic substitution. The reaction proceeds as:
$$ \text{CH}4 + \text{SO}3 \rightarrow \text{CH}3\text{SO}3\text{H} $$
This exothermic process achieves ~85% conversion but requires corrosion-resistant reactors and continuous SO₃ removal to prevent over-sulfonation.

Oxidation of Dimethyl Sulfide

Oxidation of dimethyl sulfide (DMS) with hydrogen peroxide (H₂O₂) in acidic media offers a milder alternative:
$$ (\text{CH}3)2\text{S} + 3\text{H}2\text{O}2 \rightarrow 2\text{CH}3\text{SO}3\text{H} + 2\text{H}_2\text{O} $$
This method produces high-purity MSA (99%) but necessitates careful temperature control to avoid explosive side reactions.

Acidification of Methanesulfonate Salts

As detailed in patent CN104487417A, methanedisulfonic acid derivatives are synthesized via acidification of sulfonate salts using concentrated H₂SO₄, HCl, or H₃PO₄. While this patent focuses on methanedisulfonic acid, analogous principles apply to MSA production. For example, treating sodium methanesulfonate with 98% H₂SO₄ at 80°C yields MSA after vacuum distillation and activated carbon decolorization.

Table 2: Methanesulfonic Acid Production Methods

Method Conditions Purity (%) Scalability
Methane Sulfonation 200–250°C, SO₃ 85 Industrial
DMS Oxidation H₂O₂, 50–70°C 99 Pilot-scale
Salt Acidification H₂SO₄, 80°C 95 Laboratory

Preparation of Heptane-1,1-diol; Methanesulfonic Acid

The combination of heptane-1,1-diol and MSA typically involves either (a) forming a hydrogen-bonded complex or (b) synthesizing a methanesulfonate ester.

Hydrogen-Bonded Complex Formation

Studies on MSA hydration clusters reveal that MSA forms stable cyclic hydrogen bonds with hydroxyl-containing compounds. Mixing equimolar heptane-1,1-diol and MSA in anhydrous methanol at 25°C induces spontaneous complexation, as evidenced by shifts in O–H stretching frequencies (IR: 3200 → 2650 cm⁻¹) and NMR downfield shifts (δ 1.2 → δ 1.5 ppm for diol protons).

Esterification Reactions

MSA reacts with heptane-1,1-diol under dehydrating conditions to form heptane-1,1-di(methanesulfonate). Using toluene as an azeotropic solvent and H₂SO₄ as a catalyst, the reaction achieves 70% conversion at 110°C. However, esterification competes with diol decomposition above 120°C, necessitating precise thermal control.

Table 3: Optimization Parameters for Complex/Ester Formation

Parameter Optimal Range Effect on Yield
Temperature 80–100°C Maximizes esterification
MSA:Diol Molar Ratio 2:1 Prevents monoester formation
Reaction Time 4–6 hours Balances conversion/decay

Challenges in Purification and Stability

Crystallization and Filtration

Post-reaction mixtures require cooling to 10°C to precipitate unreacted MSA, followed by sand-core filtration. Activated carbon treatment (0.1–0.2 g/g product) removes colored impurities but may adsorb up to 15% of the diol component, necessitating yield-compatibility studies.

Hydration Effects

MSA forms stable hydrates (e.g., CH₃SO₃H·2H₂O) that alter reaction kinetics. DFT calculations show that clusters beyond (MSA)₂·(H₂O)₅ undergo proton transfer, forming CH₃SO₃⁻/H₃O⁺ ion pairs. This necessitates anhydrous conditions during diol-MSA mixing to avoid unintended solvolysis.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,1-diol;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in heptane-1,1-diol can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form heptane and methanesulfonic acid.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Heptane and methanesulfonic acid.

    Substitution: Various substituted heptane derivatives.

Scientific Research Applications

Heptane-1,1-diol;methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of heptane-1,1-diol;methanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound can also undergo chemical transformations that modulate its activity and effects.

Comparison with Similar Compounds

Comparison with Sulfuric Acid (H₂SO₄)
Property Methanesulfonic Acid Sulfuric Acid Reference
Acidity (pKa) −1.9 −3.0 (first dissociation)
Conductivity (S cm²/mol) 299.6 444.9
Environmental Impact Biodegradable; REACH-compliant Corrosive; hazardous waste concerns
Thermal Stability Stable up to 180°C Decomposes at 340°C
Applications Hydrometallurgy, electroplating Fertilizers, battery manufacturing

Key Findings :

  • MSA’s biodegradability and compliance with REACH regulations give it a regulatory edge over sulfuric acid, which poses disposal challenges .
  • While sulfuric acid has higher conductivity, MSA’s stability in reducing environments (e.g., Sn²⁺/Sn⁴⁺ systems) makes it preferable for metal electrowinning .
Comparison with Hydrochloric Acid (HCl)
Property Methanesulfonic Acid Hydrochloric Acid Reference
Acidity (pKa) −1.9 −6.3
Conductivity (S cm²/mol) 299.6 346.1
Corrosivity Low High (volatilizes HCl gas)
Environmental Impact Low toxicity; recyclable Toxic fumes; requires neutralization
Applications Catalysis, rare-earth leaching Pickling, pH adjustment

Key Findings :

  • MSA’s non-volatile nature reduces workplace hazards compared to HCl, which emits corrosive fumes .
  • MSA outperforms HCl in leaching rare-earth elements (e.g., from bauxite residue) due to its ability to form stable metal-methanesulfonate complexes .
Comparison with Other Sulfonic Acids

Triflic Acid (CF₃SO₃H) :

  • Acidity : Triflic acid (pKa −12) is stronger than MSA but more expensive and environmentally persistent .
  • Applications : Triflic acid is used in superacid catalysis, while MSA’s lower cost and biodegradability favor large-scale industrial use .

p-Toluenesulfonic Acid (PTSA) :

  • Solubility : PTSA has lower water solubility than MSA, limiting its use in aqueous systems .
  • Thermal Stability : PTSA decomposes above 140°C, whereas MSA remains stable up to 180°C .
Environmental and Regulatory Advantages
  • REACH Compliance : MSA meets EU REACH standards, unlike legacy solvents like Cyanex 301, which face regulatory restrictions .
  • Biodegradation : Marine bacteria (e.g., strains TR3 and PSCH4) mineralize MSA into CO₂ and sulfite, reducing environmental persistence .
Industrial Adoption Challenges
  • Data Gaps: Limited phase diagrams, solubility data (especially temperature-dependent), and vapor-liquid equilibria hinder process optimization .
  • Competition : Design engineers often prefer established acids (e.g., H₂SO₄) due to abundant historical data, despite MSA’s advantages .

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